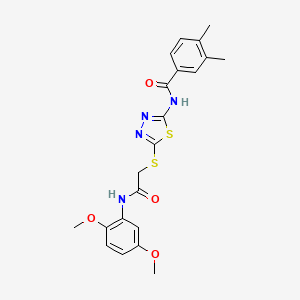

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Description

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a central 1,3,4-thiadiazole core substituted with a thioether-linked 2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl group at position 5 and a 3,4-dimethylbenzamide moiety at position 2. The compound’s structure integrates multiple pharmacophoric elements:

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-12-5-6-14(9-13(12)2)19(27)23-20-24-25-21(31-20)30-11-18(26)22-16-10-15(28-3)7-8-17(16)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOHQELDJTZDJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. The thiadiazole ring has been associated with various pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. This article explores the biological activity of this specific compound based on available research findings.

Structure and Properties

The compound features a complex structure that includes:

- 1,3,4-Thiadiazole : A five-membered heterocyclic ring known for its biological activity.

- Dimethoxyphenyl and Dimethylbenzamide Groups : These substitutions enhance the lipophilicity and potentially the bioactivity of the compound.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Thiadiazoles can inhibit RNA and DNA synthesis without affecting protein synthesis, targeting key enzymes involved in cell division and replication .

- In Vitro Studies : Various derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well documented:

- Mechanism : These compounds can inhibit key kinases involved in tumorigenesis and disrupt uncontrolled cell division .

- Case Studies : In vivo studies have demonstrated that certain thiadiazole derivatives significantly reduce tumor growth in various cancer models.

Anti-inflammatory Activity

Thiadiazole-based compounds are also noted for their anti-inflammatory effects:

- Cytokine Inhibition : They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Case Studies

Several studies have highlighted the biological efficacy of compounds similar to N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with a similar scaffold showed enhanced antibacterial activity against resistant strains of bacteria.

- Anticancer Screening : Research involving various cancer cell lines indicated that modifications to the thiadiazole ring significantly improved cytotoxicity against breast and colon cancer cells.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting proliferation. Studies have shown that derivatives can exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Case Study : In a study evaluating imidazoquinazoline derivatives related to this compound, several variants demonstrated enhanced cytotoxicity due to improved lipophilicity, facilitating better cellular uptake .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar derivatives have shown:

- Selectivity Against Bacteria : Compounds structurally related to N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

- Study Findings : A recent investigation revealed that certain benzoxazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their antimicrobial efficacy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds:

- Electron Donating Groups : The presence of electron-donating groups on aromatic rings has been shown to enhance biological activity significantly. Compounds with methoxy or dimethylamino substituents generally exhibit higher potency compared to those with halogen substituents .

Summary Table of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Benzylthio derivatives (e.g., 5h, 85% yield) generally exhibit higher yields than ethylthio or methylthio analogs, likely due to improved reaction kinetics .

- Melting Points : Electron-withdrawing groups (e.g., chloro in 5e, 5j) correlate with lower melting points compared to electron-donating methoxy groups (e.g., 5k), suggesting differences in crystal packing and intermolecular forces .

Electronic and Bioactivity Comparisons

Table 2: Electronic Properties and Reported Bioactivities

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy groups may enhance solubility and target binding compared to chloro or nitro substituents, which are associated with increased membrane penetration but reduced solubility .

- Biological Activity Trends : Thiadiazoles with benzimidazole-thio groups (e.g., 4d, 4f) show antifungal activity, while oxadiazoles with alkylthio chains (e.g., compounds 17, 18 in ) exhibit antibacterial effects. The target’s dimethylbenzamide group may mimic these activities via hydrophobic interactions .

Crystallographic and Conformational Insights

- Planarity and Hydrogen Bonding : Thiadiazole derivatives (e.g., compound in ) exhibit near-planar structures stabilized by intramolecular C–H···N hydrogen bonds. The target compound’s 2,5-dimethoxyphenyl group may introduce steric hindrance, reducing planarity but enhancing binding specificity .

- Crystal Packing : Derivatives with bulkier substituents (e.g., benzylthio in 5h ) form less dense crystal lattices, correlating with lower melting points compared to compact analogs.

Q & A

Q. What are the optimized synthetic pathways for this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions and cyclization reactions. For example:

Step 1: React 2,5-dimethoxyphenyl isothiocyanate with a thiol-containing precursor (e.g., 2-mercapto-1,3,4-thiadiazole derivative) in ethanol under reflux to form the thioether linkage.

Step 2: Introduce the 3,4-dimethylbenzamide moiety via amide coupling using DCC/HOBt or EDC/NHS in dry DMF.

Intermediate Characterization:

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (IR/NMR) |

|---|---|---|---|

| 1 | Ethanol, reflux, 12h | 76.2 | IR: 1649 cm⁻¹ (C=O) |

| 2 | H₂SO₄, 24h, 298K | 97.4 | ¹H NMR: δ 1.91 (s, CH₃) |

Q. How are purity and structural identity validated during synthesis?

Methodological Answer:

- Melting Point Analysis: Sharp melting points (e.g., 503–504 K) indicate purity .

- Mass Spectrometry (FAB-MS): Confirm molecular ion peaks (e.g., m/z = 384 [M+H]⁺) .

- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (e.g., C: 37.57% calc. vs. 37.54% obs.) .

Advanced Research Questions

Q. How can reaction mechanisms and intermediate stability be investigated?

Methodological Answer:

- X-ray Diffraction: Resolve co-crystal structures of intermediates (e.g., N-substituted thioamides) to confirm stereochemistry and bonding .

- Kinetic Studies: Vary reaction time, temperature, and solvent polarity (e.g., ethanol vs. DMSO) to identify rate-determining steps. shows prolonged sulfuric acid treatment (24h) improves cyclization yields .

- DFT Calculations: Model transition states and electron density maps to predict regioselectivity in thiadiazole formation .

Q. Table 2: Mechanistic Insights from X-ray Data

| Intermediate | Bond Lengths (Å) | Dihedral Angles (°) | Stability Notes |

|---|---|---|---|

| Thioamide | C-S: 1.68 | 5.2 (planarity) | Prone to oxidation |

Q. How do structural modifications influence bioactivity?

Methodological Answer:

Q. Table 3: Bioactivity Data for Analogues

| Substituent | IC₅₀ (μM) | Target Protein (PDB ID) | Docking Score (kcal/mol) |

|---|---|---|---|

| 2,5-Dimethoxyphenyl | 12.3 | EGFR (1M17) | -9.8 |

| 4-Chlorophenyl | 8.7 | DHFR (1U72) | -10.2 |

Q. How are contradictions in spectral or biological data resolved?

Methodological Answer:

- Contradiction Example: Discrepancies in NMR shifts due to solvent polarity or tautomerism.

- Resolution:

Q. What computational tools predict physicochemical properties?

Methodological Answer:

Q. How are reaction by-products characterized and minimized?

Methodological Answer:

Q. What advanced spectroscopic techniques resolve structural ambiguities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.